1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- is a complex organic compound notable for its structural and functional properties. This compound belongs to the class of pyrrolopyridines, which are recognized for their biological activities, particularly in the context of cancer therapy and kinase inhibition.
The compound can be synthesized through various methods, with significant attention given to its potential as a therapeutic agent. It has been studied for its inhibitory effects on fibroblast growth factor receptors (FGFRs) and other kinases, making it a subject of interest in medicinal chemistry and pharmacology.
1H-Pyrrolo[2,3-b]pyridine derivatives are classified primarily based on their activity against specific biological targets, such as kinases involved in cancer progression. The presence of iodine and morpholinyl groups enhances its reactivity and biological profile.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- typically involves multi-step synthetic routes. Key steps include:
These methods are optimized for yield and scalability in industrial applications.
The molecular formula of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- is C17H16IN3O, with a molecular weight of 405.23 g/mol. Its IUPAC name is 4-[4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]morpholine. The compound features a complex arrangement that includes:
Property | Value |
---|---|
Molecular Formula | C17H16IN3O |
Molecular Weight | 405.23 g/mol |
IUPAC Name | 4-[4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]morpholine |
InChI | InChI=1S/C17H16IN3O/c18-16-11-20... |
InChI Key | RBLVEVSUNAUPJY-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1C2=CC=C(C=C2)... |
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- can undergo various chemical reactions:
Common reagents include palladium catalysts and various bases.
The mechanism of action for this compound primarily involves inhibition of kinase activity, specifically targeting fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of these kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition results in reduced cell proliferation and induces apoptosis in cancer cells .
The physical properties include:
Key chemical properties include:
1H-Pyrrolo[2,3-b]pyridine derivatives have significant applications in medicinal chemistry:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in clinical applications.
The structural evolution of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives began in the 1950s with early synthetic methodologies established by Robison and Baltus. These foundational studies enabled the systematic exploration of this bicyclic heterocycle, which combines pyrrole and pyridine rings with nitrogen atoms at positions 1 and 7 [3] [4]. By the 1990s, research shifted toward biological applications, exemplified by antifungal derivatives targeting rice blast fungus Pyricularia oryzae. A significant breakthrough emerged in 2011 with the discovery of pyrrolo[2,3-b]pyridine-based human neutrophil elastase (HNE) inhibitors, where compounds 2a and 2b achieved IC₅₀ values of 15 nM and 14 nM, respectively. This established the scaffold’s capacity for high-affinity enzyme inhibition [1]. Subsequent optimization yielded derivatives with submicromolar to nanomolar potency against HNE, validated through crystallographic studies confirming interactions with the catalytic triad (Ser195-His57-Asp102) [1] [3].
The scaffold’s versatility expanded into oncology with the 2011 FDA approval of vemurafenib, a 7-azaindole derivative targeting BRAF V600E-mutated melanoma. This clinical success spurred investigations into kinase inhibition, leading to TNIK inhibitors (e.g., IL-2 secretion inhibitors with IC₅₀ < 1 nM) and Erk5 inhibitors for lung cancer [4] [5] [6]. Parallel efforts identified broad-spectrum antiviral derivatives (e.g., compound 1 with EC₅₀ = 0.19 µM against RSV) [7], illustrating the scaffold’s adaptability across therapeutic areas.
Table 1: Key Therapeutic Applications of Pyrrolo[2,3-b]pyridine Derivatives
Therapeutic Area | Lead Compound | Biological Target | Potency | Reference |
---|---|---|---|---|
Inflammatory Diseases | 2a/2b | Human Neutrophil Elastase (HNE) | IC₅₀ = 14–15 nM | [1] |
Oncology (Melanoma) | Vemurafenib | BRAF V600E Kinase | FDA-Approved | [4] |
Oncology (Lung Cancer) | 5j | Erk5 Kinase | IC₅₀ = 4.56 µg/mL | [6] |
Antiviral Therapy | Compound 1 | RSV Fusion | EC₅₀ = 0.19 µM | [7] |
Immunomodulation | Unspecified TNIK Inhibitor | TRAF2 and NCK Interacting Kinase | IC₅₀ < 1 nM | [5] |
The 7-azaindole core serves as a privileged scaffold due to its balanced physicochemical properties and hydrogen-bonding capacity. Unlike indole, the 7-azaindole exhibits reduced lipophilicity (cLogP = 1.24 vs. 2.14 for indole) and increased polarity, enhancing aqueous solubility—a critical factor for oral bioavailability [4] [6]. The bidentate hydrogen-bonding motif (N1-H and N7) allows mimicry of adenine’s interactions with kinase hinge regions, enabling high-affinity ATP-competitive inhibition. This is exemplified by pexidartinib, an FDA-approved CSF-1R inhibitor, where the 7-azaindole forms dual hydrogen bonds with Val650 in the kinase domain [4] [6].
Additionally, the scaffold’s metabolic stability stems from nitrogen electronegativity, which mitigates oxidative degradation by cytochrome P450 enzymes. This property was leveraged in the design of ATM inhibitor AZD6738, where 7-azaindole reduced off-target effects [4] [10]. The core’s aromatic system also supports π-stacking with hydrophobic enzyme pockets, as observed in VEGFR-2 inhibitors (e.g., chalcone derivatives) [2].
Table 2: Physicochemical Comparison of Azaindole Isomers
Isomer | Log P | tPSA (Ų) | Aqueous Solubility (Log S) | Dominant Therapeutic Application |
---|---|---|---|---|
7-Azaindole | 1.24 | 28.7 | −1.98 | Kinase Inhibitors (e.g., Vemurafenib) |
4-Azaindole | 1.08 | 28.7 | −1.85 | Under Investigation |
5-Azaindole | 0.91 | 28.7 | −1.72 | DYRK1A Inhibitors (e.g., GNF2133) |
6-Azaindole | 0.83 | 28.7 | −1.65 | Glucocorticoid Agonists (e.g., Compound 16) |
The 3-iodo-5-aryl substitution pattern on pyrrolo[2,3-b]pyridine optimizes synthetic versatility and target engagement. The iodine atom at C3 serves as a strategic handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification. Sonogashira reactions install alkynyl linkers (e.g., pyridinyl-ethynyl groups), while Suzuki-Miyaura couplings introduce aryl/heteroaryl systems at C5 [7]. This synthetic leverage is demonstrated in RSV inhibitors, where sequential functionalization of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine yielded derivatives with low micromolar EC₅₀ values [7].
Electronically, iodine’s polarizability enhances halogen-bonding interactions with carbonyl oxygens or π-systems in target proteins. For instance, in HNE inhibitors, the C3 substituent orients the molecule toward S2/S3 subsites, enhancing hydrophobic contacts [1] [3]. Concurrently, the 5-aryl group (e.g., 4-morpholinylphenyl) contributes to potency through:
In the target compound 3-iodo-5-[4-(4-morpholinyl)phenyl]-1H-pyrrolo[2,3-b]pyridine, the morpholinyl group enhances solubility while its basic nitrogen may form salt bridges with aspartate/glutamate residues—validated in kinase co-crystal structures [6].
Table 3: Key Derivatives Featuring 3-Iodo-5-aryl Substitutions
Compound | C3 Substituent | C5 Substituent | Biological Target | Reference |
---|---|---|---|---|
RSV Inhibitor Lead | Pyridin-3-ylethynyl | Phenyl | RSV Fusion | [7] |
TNIK Inhibitor | Iodo | 4-Fluorophenyl | TRAF2 and NCK Interacting Kinase | [5] |
Erk5 Inhibitor | Iodo | 4-Morpholinylphenyl | Extracellular Signal-Regulated Kinase 5 | [6] |
HNE Inhibitor | Cyano | 4-Cyanophenyl | Human Neutrophil Elastase | [1] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1